4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N-(2-thienylmethyl)benzenecarboxamide
Overview
Description
4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N-(2-thienylmethyl)benzenecarboxamide is a synthetic organic compound that belongs to the class of thiazine derivatives This compound is characterized by the presence of a thiazinan ring, a thiophene moiety, and a benzenecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N-(2-thienylmethyl)benzenecarboxamide typically involves the following steps:
Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Benzenecarboxamide Group: The benzenecarboxamide group can be formed through an amidation reaction, where a benzoic acid derivative is reacted with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N-(2-thienylmethyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazinan ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazinan ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N-(2-thienylmethyl)benzenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N-(2-furylmethyl)benzenecarboxamide: Similar structure with a furan ring instead of a thiophene ring.
4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N-(2-pyridylmethyl)benzenecarboxamide: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N-(2-thienylmethyl)benzenecarboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)-N-(thiophen-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c19-16(17-12-15-2-1-9-22-15)13-3-5-14(6-4-13)18-7-10-23(20,21)11-8-18/h1-6,9H,7-8,10-12H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMGCMDCLJFYLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C(=O)NCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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